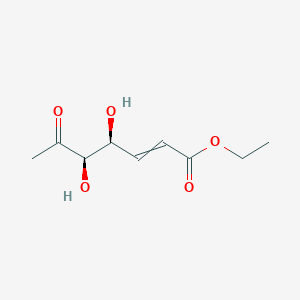
ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(4S,5R)-4,5-Dihydroxy-6-oxohept-2-enoat ist eine organische Verbindung, die sich durch ihre einzigartige Stereochemie und funktionelle Gruppen auszeichnet. Diese Verbindung ist bemerkenswert für ihre potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Ihre Struktur umfasst zwei Hydroxylgruppen, ein Keton und einen Ester, was sie zu einem vielseitigen Molekül für synthetische und analytische Zwecke macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Ethyl-(4S,5R)-4,5-Dihydroxy-6-oxohept-2-enoat beinhaltet typischerweise die enantioselektive Ringöffnung von Cycloanhydriden mit Alkoholen in Gegenwart chiraler Katalysatoren. Eine gängige Methode verwendet 9-Epiquininurea als Katalysator, um bei Raumtemperatur hohe Ausbeute und Stereoselektivität zu erreichen . Diese Methode stellt die gewünschte (4S,5R)-Konfiguration des Produkts sicher.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung ähnlicher enantioselektiver katalytischer Prozesse beinhalten. Die Skalierbarkeit der Reaktionsbedingungen, wie Temperatur und Katalysatorkonzentration, ist entscheidend für die Aufrechterhaltung der Effizienz und Stereoselektivität des Produktionsprozesses.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-(4S,5R)-4,5-Dihydroxy-6-oxohept-2-enoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Ketongruppe kann reduziert werden, um sekundäre Alkohole zu bilden.
Substitution: Die Estergruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen mit der Estergruppe reagieren.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Diketonen.
Reduktion: Bildung von sekundären Alkoholen.
Substitution: Bildung von Amiden oder Estern mit verschiedenen Alkyl- oder Arylgruppen.
Wissenschaftliche Forschungsanwendungen
Ethyl-(4S,5R)-4,5-Dihydroxy-6-oxohept-2-enoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in Stoffwechselwegen und Enzyminteraktionen.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Vorläufer bei der Arzneimittelsynthese.
Industrie: Wird bei der Produktion von Feinchemikalien und als Zwischenprodukt in verschiedenen chemischen Prozessen eingesetzt
Wirkmechanismus
Der Mechanismus, durch den Ethyl-(4S,5R)-4,5-Dihydroxy-6-oxohept-2-enoat seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydroxyl- und Ketongruppen können Wasserstoffbrückenbindungen bilden und mit aktiven Zentren von Enzymen interagieren, wodurch deren Aktivität beeinflusst wird. Die Estergruppe kann hydrolysiert werden, wodurch die aktiven Komponenten freigesetzt werden, die an biochemischen Stoffwechselwegen beteiligt sind .
Wirkmechanismus
The mechanism by which ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-(2Z,4S,5R)-4-Hydroxy-3,5-dimethyl-6-oxo-2-octen-1-ylcarbonat: Teilt ähnliche funktionelle Gruppen, unterscheidet sich jedoch in der Länge der Kohlenstoffkette und dem Substitutionsmuster.
N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide: Enthält ähnliche Stereochemie, weist aber eine andere Kernstruktur und funktionelle Gruppen auf.
Einzigartigkeit
Ethyl-(4S,5R)-4,5-Dihydroxy-6-oxohept-2-enoat ist einzigartig aufgrund seiner spezifischen Stereochemie und Kombination funktioneller Gruppen, die im Vergleich zu anderen ähnlichen Verbindungen ein distinctes Reaktivitäts- und Interaktionsprofil verleihen. Diese Einzigartigkeit macht es für spezielle Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
CAS-Nummer |
919090-65-6 |
|---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-3-14-8(12)5-4-7(11)9(13)6(2)10/h4-5,7,9,11,13H,3H2,1-2H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
QZGJYKXWWNQJNC-CBAPKCEASA-N |
Isomerische SMILES |
CCOC(=O)C=C[C@@H]([C@H](C(=O)C)O)O |
Kanonische SMILES |
CCOC(=O)C=CC(C(C(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















